Ethyl 2-(oxepin-2-ylamino)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxepin-2-ylamino)oxyacetate is an organic compound with the molecular formula C10H13NO4 It is a derivative of oxepin, a seven-membered heterocyclic compound containing one oxygen atom
Preparation Methods
The synthesis of ethyl 2-(oxepin-2-ylamino)oxyacetate typically involves the reaction of oxepin derivatives with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .
Chemical Reactions Analysis
Ethyl 2-(oxepin-2-ylamino)oxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxepin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxepin derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives
Scientific Research Applications
Ethyl 2-(oxepin-2-ylamino)oxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(oxepin-2-ylamino)oxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-(oxepin-2-ylamino)oxyacetate can be compared with other similar compounds such as:
Ethyl 2-(4-methylphenoxy)acetate: This compound has a similar ester functional group but differs in the aromatic ring structure.
Ethyl 2-(1-naphthyl)-2-oxoacetate: Another ester derivative with a different aromatic system.
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate: This compound contains a brominated indole ring, making it distinct from oxepin derivatives
This compound stands out due to its unique oxepin ring structure, which imparts different chemical and biological properties compared to other ester derivatives.
Properties
CAS No. |
77791-69-6 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2-(oxepin-2-ylamino)oxyacetate |
InChI |
InChI=1S/C10H13NO4/c1-2-13-10(12)8-15-11-9-6-4-3-5-7-14-9/h3-7,11H,2,8H2,1H3 |
InChI Key |
ZWVGCNLIBOKKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CONC1=CC=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.